molecular formula C16H11BrN2O2 B2634741 (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide CAS No. 340227-24-9

(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide

Cat. No.: B2634741
CAS No.: 340227-24-9
M. Wt: 343.18
InChI Key: YLAYVPKDZMJCRJ-UHFFFAOYSA-N
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Description

(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide is an organic compound characterized by its complex structure, which includes a bromophenyl group, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide typically involves multi-step organic reactions One common method starts with the preparation of the key intermediate, 3-bromobenzaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to form a cyano-substituted intermediate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the cyano group can be targets for oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine, and the double bonds in the penta-2,4-dienamide structure can be hydrogenated.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid, while reduction of the cyano group could produce the corresponding amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and the furan ring could play crucial roles in binding to molecular targets, while the bromophenyl group might enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-N-(3-chlorophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide: Similar structure but with a chlorine atom instead of bromine.

    (2Z,4E)-N-(3-methylphenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide: Contains a methyl group on the phenyl ring instead of bromine.

    (2Z,4E)-N-(3-nitrophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide: Features a nitro group on the phenyl ring.

Uniqueness

The presence of the bromine atom in (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and electron-withdrawing properties can influence the compound’s overall chemical behavior and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-13-5-2-6-14(10-13)19-16(20)12(11-18)4-1-7-15-8-3-9-21-15/h1-10H,(H,19,20)/b7-1+,12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAYVPKDZMJCRJ-FPRYLXCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=CC=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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